NH2-Homoarg

Description

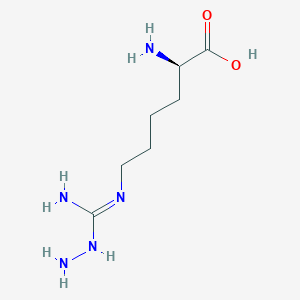

Structure

2D Structure

3D Structure

Properties

CAS No. |

139299-34-6 |

|---|---|

Molecular Formula |

C7H17N5O2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid |

InChI |

InChI=1S/C7H17N5O2/c8-5(6(13)14)3-1-2-4-11-7(9)12-10/h5H,1-4,8,10H2,(H,13,14)(H3,9,11,12)/t5-/m1/s1 |

InChI Key |

AEGZIHWQMVJNQE-RXMQYKEDSA-N |

SMILES |

C(CCN=C(N)NN)CC(C(=O)O)N |

Isomeric SMILES |

C(CCN=C(N)NN)C[C@H](C(=O)O)N |

Canonical SMILES |

C(CCN=C(N)NN)CC(C(=O)O)N |

Synonyms |

N(G)-amino-L-homoarginine NH2-Homoarg omega-N-aminohomoarginine |

Origin of Product |

United States |

Biosynthesis and Endogenous Metabolism of Homoarginine

Enzymatic Pathways Governing Homoarginine Synthesis

The primary enzyme responsible for the synthesis of homoarginine in humans and mice is L-arginine:glycine (B1666218) amidinotransferase (AGAT). ahajournals.orgbevital.nonih.gov This enzyme is also a key player in the biosynthesis of creatine (B1669601). frontiersin.org

Arginine:Glycine Amidinotransferase (AGAT)-Mediated Catalysis

AGAT catalyzes the transfer of an amidino group from a donor molecule to an acceptor. In its canonical role in creatine synthesis, AGAT transfers the amidino group from L-arginine to glycine, producing guanidinoacetate (GAA) and ornithine. frontiersin.orgresearchgate.net However, AGAT exhibits a degree of substrate promiscuity and can also utilize L-lysine as the acceptor for the amidino group from L-arginine. This "promiscuous" activity results in the formation of homoarginine and ornithine. researchgate.netspbu.runih.gov This pathway has been identified as the major source of endogenous homoarginine synthesis. ahajournals.orgahajournals.org Studies using cells from patients with AGAT deficiency have confirmed the pivotal role of this enzyme in homoarginine production; these cells were unable to synthesize homoarginine from arginine and lysine (B10760008), unlike control cells. nih.gov

Substrate Requirements and Kinetic Parameters of AGAT in Homoarginine Formation

The synthesis of homoarginine by AGAT requires two primary substrates: L-arginine, which serves as the amidino group donor, and L-lysine, which acts as the acceptor. researchgate.netmdpi.com The reaction is a transamidination process. aloki.hu While detailed kinetic parameters for the specific AGAT-mediated synthesis of homoarginine are not extensively documented in all sources, it is understood that this is a minor product compared to the synthesis of guanidinoacetate for creatine production. spbu.ru The enzyme's affinity for glycine is considerably higher than for lysine, making creatine precursor synthesis the predominant reaction.

| Enzyme | Substrates | Products | Function |

| Arginine:Glycine Amidinotransferase (AGAT) | L-Arginine, L-Lysine | Homoarginine, Ornithine | Catalyzes the transfer of the amidino group from L-arginine to L-lysine. |

| Arginine:Glycine Amidinotransferase (AGAT) | L-Arginine, Glycine | Guanidinoacetate, Ornithine | Primary role in the first step of creatine biosynthesis. |

In Vivo Studies of AGAT-Catalyzed Reactions and Homoarginine Production

In vivo studies in murine models have provided definitive evidence for the role of AGAT in homoarginine synthesis. ahajournals.org Mice with a genetic deletion of the AGAT gene (AGAT-/-) were found to have virtually undetectable levels of plasma homoarginine. ahajournals.orgahajournals.org Conversely, in mice with a deletion of guanidinoacetate N-methyltransferase (GAMT), the enzyme that catalyzes the subsequent step in creatine synthesis, there is an upregulation of AGAT activity. This leads to increased plasma and brain concentrations of homoarginine. ahajournals.orgahajournals.org These findings from genetically modified mouse models unequivocally demonstrate that AGAT is the primary enzyme responsible for homoarginine synthesis in vivo. ahajournals.orgahajournals.org Furthermore, human genome-wide association studies have identified a strong link between single nucleotide polymorphisms in the AGAT gene and plasma homoarginine levels, reinforcing the in vivo relevance of this pathway in humans. ahajournals.orgahajournals.org

Metabolic Interconnections within the Arginine-Nitric Oxide Pathway

Homoarginine's structural similarity to L-arginine, the primary substrate for nitric oxide synthase (NOS), suggests significant metabolic interplay within the arginine-nitric oxide (NO) pathway. bevital.nonih.gov

Homoarginine as a Putative Substrate for Nitric Oxide Synthase (NOS)

Homoarginine can serve as an alternative, albeit less efficient, substrate for all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS) to produce nitric oxide (NO). aloki.humdpi.comahajournals.org The production of NO is a critical signaling pathway involved in numerous physiological processes, including vasodilation and neurotransmission. aloki.hu However, the Michaelis constant (Km) of NOS for homoarginine is significantly higher than for arginine, indicating a lower affinity. For instance, the Km value of neuronal NOS (nNOS) for homoarginine has been reported to be substantially higher (e.g., 174 µmol/L) compared to that for arginine (e.g., 6 µmol/L). mdpi.com This suggests that under normal physiological concentrations, L-arginine is the preferred substrate for NO production.

| NOS Isoform | Substrate | Relative Efficiency |

| nNOS | L-Arginine | High |

| nNOS | Homoarginine | Low mdpi.com |

| iNOS | L-Arginine | High |

| iNOS | Homoarginine | Low mdpi.com |

| eNOS | L-Arginine | High |

| eNOS | Homoarginine | Low |

Interactions and Reciprocal Regulation with Arginine and its Methylated Analogs (ADMA, SDMA)

The metabolism of homoarginine is closely intertwined with that of arginine and its methylated derivatives, asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). Homoarginine can influence NO production not only by acting as a direct substrate for NOS but also by modulating the availability and metabolism of arginine. bevital.no It has been shown to be an inhibitor of arginase, the enzyme that degrades arginine to ornithine and urea (B33335). aloki.huahajournals.org By inhibiting arginase, homoarginine can potentially increase the intracellular concentration of arginine, thereby promoting NO synthesis. bevital.no

ADMA is an endogenous inhibitor of NOS, and elevated levels are associated with endothelial dysfunction. mdpi.com Both homoarginine and ADMA are involved in the complex regulation of NO production. vumc.nl While ADMA directly inhibits NOS activity, homoarginine acts as a weak substrate and an arginase inhibitor. mdpi.comd-nb.info SDMA, another methylated arginine, does not directly inhibit NOS but can compete with arginine for cellular uptake, thereby indirectly affecting NO synthesis. mdpi.com The balance between arginine, homoarginine, ADMA, and SDMA is crucial for maintaining vascular homeostasis. mdpi.comnih.gov

Influence of Dietary and Environmental Factors on Homoarginine Metabolism

The metabolism of homoarginine, a non-proteinogenic amino acid synthesized endogenously, is subject to the influence of various dietary and environmental factors. These factors can modulate the enzymes involved in its synthesis and degradation, thereby affecting its circulating concentrations.

Dietary Factors:

Amino Acid Availability: The synthesis of homoarginine is intrinsically linked to the availability of its precursors, L-arginine and L-lysine. nih.govnih.gov Arginine:glycine amidinotransferase (AGAT), a key enzyme in this process, utilizes L-arginine as the donor of the amidino group and L-lysine as the acceptor. ahajournals.orgwikipedia.org Therefore, dietary intake of proteins rich in these amino acids can influence the rate of homoarginine synthesis. mdpi.com Furthermore, some amino acids can modulate the activity of arginase, an enzyme that degrades homoarginine. For instance, lysine and ornithine are known to be weaker inhibitors of arginase compared to homoarginine itself. mdpi.com

Inorganic Nitrate (B79036): Short-term supplementation with inorganic nitrate has been shown to enhance the biosynthesis of homoarginine in healthy young men. nih.gov

Dietary Imbalances: In poultry, an imbalance in dietary amino acids, particularly the ratio of arginine to lysine, is a critical factor. frontiersin.org Competition for intestinal transporters between homoarginine and lysine has been observed, where feeding homoarginine can lead to decreased feed consumption and signs of lysine deficiency in rats. frontiersin.orgresearchgate.net

Environmental and Physiological Factors:

Age: Studies have indicated that homoarginine concentrations tend to be lower at higher ages. aloki.hu This age-dependent decline may reflect changes in metabolic processes over the lifespan. mdpi.com

Sex: Evidence suggests that homoarginine levels may differ between sexes, with some reports indicating lower concentrations in females compared to males. aloki.hu

Pregnancy: A significant increase in homoarginine concentrations is observed during pregnancy. wikipedia.orgresearchgate.net This physiological change highlights the potential role of homoarginine in fetal growth and development. mdpi.com Alterations in homoarginine levels have been suggested as a potential indicator of pregnancy-related complications. researchgate.net

Disease States: Various pathological conditions are associated with altered homoarginine levels. Low concentrations have been linked to cardiovascular diseases, chronic kidney disease, and type 2 diabetes mellitus. nih.govaloki.huresearchgate.net These associations suggest that homoarginine metabolism is closely intertwined with systemic health.

Interactive Data Table: Factors Influencing Homoarginine Metabolism

| Factor | Type | Effect on Homoarginine Levels | Key Research Findings |

| L-arginine and L-lysine availability | Dietary | Increase | Precursors for AGAT-mediated synthesis. nih.govnih.govahajournals.orgwikipedia.org |

| Inorganic Nitrate | Dietary | Increase | Enhances biosynthesis. nih.gov |

| Amino Acid Imbalance (e.g., in poultry) | Dietary | Decrease (of lysine) | Competition for intestinal transporters. frontiersin.orgresearchgate.net |

| Age | Physiological | Decrease | Lower concentrations observed in older individuals. aloki.hu |

| Sex | Physiological | Variable | Lower levels reported in females in some studies. aloki.hu |

| Pregnancy | Physiological | Increase | Significant elevation during gestation. wikipedia.orgresearchgate.net |

| Cardiovascular Disease | Pathological | Decrease | Low levels are associated with increased risk. nih.govaloki.hu |

| Chronic Kidney Disease | Pathological | Decrease | Reduced levels are a common finding. nih.govaloki.huresearchgate.net |

| Type 2 Diabetes Mellitus | Pathological | Decrease | Lower concentrations are linked to the disease. aloki.huresearchgate.net |

Pathways of Homoarginine Degradation and Turnover

The turnover of homoarginine in the body involves several enzymatic pathways that catabolize it into various metabolites. These pathways are crucial for maintaining homoarginine homeostasis.

The primary pathways for homoarginine degradation include:

Arginase-mediated hydrolysis: Arginase, an enzyme of the urea cycle, can hydrolyze homoarginine to produce lysine and urea. ahajournals.orgmdpi.com While homoarginine is a substrate for arginase, the reaction rate is considerably lower than that for its primary substrate, arginine. mdpi.com In fact, homoarginine can act as a competitive inhibitor of arginase, which may indirectly increase the bioavailability of arginine for other pathways, such as nitric oxide synthesis. ahajournals.orgwikipedia.orgahajournals.org

Alanine (B10760859):glyoxylate aminotransferase 2 (AGXT2) pathway: The mitochondrial enzyme AGXT2 has been identified as a key player in homoarginine catabolism. ahajournals.org It converts homoarginine to 6-guanidino-2-oxocaproic acid (GOCA). ahajournals.orgahajournals.org Studies in mice have shown that a deficiency in AGXT2 leads to an accumulation of homoarginine in the plasma, underscoring the importance of this pathway in its clearance. ahajournals.org

Nitric Oxide Synthase (NOS) pathway: Homoarginine can serve as a weak substrate for nitric oxide synthases (NOS), leading to the production of nitric oxide (NO) and homocitrulline. ahajournals.orgahajournals.org Although it is a less efficient substrate for NOS compared to arginine, this pathway contributes to its metabolic turnover. ahajournals.org

Plant-specific degradation: In plants, a class of enzymes known as Fe2+- and 2-oxoglutarate-dependent dioxygenases (2-ODD-C23) can hydroxylate homoarginine at the C6-position. elifesciences.orgelifesciences.org This hydroxylation leads to its subsequent decay into α-aminoadipic-δ-semialdehyde (AASA) and guanidine (B92328). elifesciences.orgelifesciences.org

Renal Excretion: In addition to enzymatic degradation, homoarginine is also cleared from the body through excretion in the urine. ahajournals.orgahajournals.org

The half-life of homoarginine has been studied in rats, with an estimated time of 20 minutes. aloki.hu

Interactive Data Table: Pathways of Homoarginine Degradation

| Pathway | Key Enzyme(s) | Primary Products | Notes |

| Arginase Hydrolysis | Arginase | Lysine, Urea | Homoarginine is a weak substrate and a competitive inhibitor of arginase. ahajournals.orgwikipedia.orgahajournals.orgmdpi.comahajournals.org |

| AGXT2 Pathway | Alanine:glyoxylate aminotransferase 2 (AGXT2) | 6-guanidino-2-oxocaproic acid (GOCA) | A major catabolic pathway in mitochondria. ahajournals.orgahajournals.org |

| NOS Pathway | Nitric Oxide Synthases (NOS) | Nitric Oxide (NO), Homocitrulline | Homoarginine is a weak substrate for NOS. ahajournals.orgahajournals.orgahajournals.org |

| Plant Hydroxylation | 2-ODD-C23 Dioxygenases | α-aminoadipic-δ-semialdehyde (AASA), Guanidine | Specific to plants and algae. elifesciences.orgelifesciences.org |

| Renal Clearance | - | Homoarginine | Excreted in urine. ahajournals.orgahajournals.org |

Molecular and Cellular Mechanisms of Homoarginine Function

Receptor-Ligand Interactions and Signaling Modulations

The incorporation of homoarginine into peptides or its use as a ligand analog has been a strategy to probe and modify interactions with several key receptor systems. These studies reveal how the subtle change in side-chain length from arginine to homoarginine can influence binding specificity, selectivity, and functional outcomes.

The melanocortin receptor (MCR) family, consisting of five G-protein coupled receptors (MC1R, MC2R, MC3R, MC4R, and MC5R), is a critical system involved in pigmentation, inflammation, energy homeostasis, and sexual function. nih.govresearchgate.net The endogenous agonists for most of these receptors are peptides derived from pro-opiomelanocortin (POMC), which share a conserved pharmacophore sequence: His-Phe-Arg-Trp. nih.govthno.org The arginine residue within this motif is crucial for receptor binding and activation. thno.org Designing selective ligands for the different MCR subtypes has been a significant challenge due to the high degree of homology in this core sequence. nih.gov

Research into developing selective MCR agonists has explored various modifications of the core peptide structure. While direct and comprehensive comparative data on homoarginine-substituted analogs across all four receptor subtypes (MC1R, MC3R, MC4R, MC5R) is limited in the available literature, the principles of MCR ligand design provide insights. The development of selective agonists and antagonists often involves amino acid substitutions within and outside the core His-Phe-Arg-Trp sequence. researchgate.netnih.gov For instance, studies on chimeric and mutant MC3R and MC4R have identified specific residues in the receptors' extracellular loops that are essential for determining ligand selectivity. nih.gov

Peptidomimetic analogs have been designed to orient the guanidine (B92328) group of an arginine mimic in a way that achieves some binding affinity at MC3R and MC4R. nih.gov Furthermore, potent and highly selective agonists for hMC1R have been developed, showing over 30-fold selectivity against hMC3R and hMC4R, and even greater selectivity against hMC5R. uq.edu.au These selective ligands, however, typically involve multiple modifications, not just the substitution of arginine with homoarginine. uq.edu.au Patents for melanocortin receptor ligands have included homoarginine as a potential modification, suggesting its consideration in the design of novel MCR-targeting compounds. google.com

The position and structural context of the arginine residue (and by extension, a homoarginine substitute) are critical for receptor affinity and efficacy. Modifications to the peptide backbone, such as cyclization or the introduction of non-natural amino acids like D-Phenylalanine, have been shown to dramatically improve stability and affinity. thno.org For example, the synthetic analog [Nle4, D-Phe7]-α-MSH (NDP-MSH) exhibits higher potency and stability than the native α-MSH. nih.gov

The protease-activated receptor-1 (PAR-1), also known as the thrombin receptor, is activated when thrombin cleaves its N-terminal domain, exposing a new N-terminus that acts as a "tethered ligand". psu.edu Synthetic peptides that mimic this new sequence, known as Thrombin Receptor-Activating Peptides (TRAPs), can directly activate the receptor. psu.edunih.gov

A high-affinity, radiolabeled TRAP analog, [3H]A(pF-F)R(ChA)(hR)Y-NH2 (referred to as [3H]haTRAP), has been developed for use in receptor-radioligand binding assays. psu.edu This peptide incorporates a homoarginine (hR) residue. Studies using this analog on human platelet membranes demonstrated specific and saturable binding to the thrombin receptor. psu.edu The binding affinity and maximal binding capacity were determined as follows:

| Ligand | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Cell/Tissue Source |

|---|---|---|---|

| [3H]haTRAP | 15 nM | 5.2 pmol/mg of protein | Human platelet membranes |

Data sourced from a study on thrombin receptor-radioligand binding assays. psu.edu

The binding of [3H]haTRAP was shown to be functionally relevant, as the relative affinity of various TRAP analogs for the binding site correlated with their potency in inducing platelet aggregation. psu.edu This demonstrates that a peptide containing homoarginine can act as a potent ligand for the thrombin receptor, effectively initiating its signaling cascade.

Neuropilin-1 (NRP-1) is a transmembrane co-receptor involved in diverse signaling pathways, including angiogenesis, by binding to ligands such as vascular endothelial growth factor (VEGF). nih.gov The VEGF-A165 isoform binds to the b1 domain of NRP-1 primarily through its C-terminal arginine residue. nih.gov This has made the arginine-binding site of NRP-1 a target for therapeutic intervention.

Studies investigating the interaction of various arginine analogs with the NRP-1 b1 domain have included L-homoarginine (B1673340). Surface plasmon resonance (SPR) experiments have determined the binding affinity of L-homoarginine for NRP-1. These studies found that L-homoarginine binds to NRP-1, although with a weaker affinity compared to L-arginine and other Nα-substituted arginine analogs. nih.gov

| Ligand | Dissociation Constant (Kd) (μM) | Method |

|---|---|---|

| L-arginine | 325 ± 5 | SPR |

| L-homoarginine | 637 ± 70 | SPR |

Data from a study on the architecture of the arginine-binding site of neuropilin-1. nih.gov

Computational studies, including molecular docking and molecular dynamics simulations, have further explored the binding of arginine analogs to NRP-1. These in-silico analyses calculated the binding affinity for the co-crystallized L-homoarginine ligand to be -31.2 kcal/mol. nih.govresearchgate.net X-ray crystallography has also been used to analyze the structure of the NRP-1 b1 domain in complex with L-homoarginine, providing atomic-level details of the interaction. nih.govresearchgate.netrcsb.org These findings collectively confirm that homoarginine is a recognized ligand for the NRP-1 receptor, and its structure provides a basis for designing other NRP-1-targeting molecules.

The Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR) is a key regulator of the reproductive axis. cancer.gov The native GnRH decapeptide interacts with its receptor, and structure-activity relationship studies have pinpointed the arginine residue at position 8 (Arg8) as being critical for high-affinity binding to mammalian GnRH receptors. nih.gov This has led to the hypothesis that the positively charged side chain of Arg8 forms a crucial electrostatic interaction with a negatively charged residue in the receptor. nih.gov

To investigate this, mutagenesis studies on the GnRH receptor were performed. One study identified that mutating a specific glutamic acid residue (Glu301) in the mouse GnRHR to a neutral glutamine resulted in a 56-fold decrease in the receptor's apparent affinity for mammalian GnRH. nih.gov This mutant receptor also showed reduced affinity for [Lys8]GnRH but had an unchanged affinity for [Gln8]GnRH, demonstrating the receptor's specificity for a basic residue at position 8 of the ligand. nih.gov

While direct experimental data on the binding affinity of a [Homoarginine8]GnRH analog was not found in the searched literature, the established importance of the Arg8 residue provides a strong basis for prediction. Substituting arginine with homoarginine represents a conservative change, extending the side chain by a single methylene (B1212753) group while preserving the guanidinium (B1211019) group and its positive charge. This modification would likely maintain the peptide's ability to bind to the GnRHR, although the slight increase in side-chain length could subtly alter the binding affinity and subsequent receptor activation. The development of synthetic GnRH analogs often involves modifications at various positions to enhance receptor-binding affinity and stability, and the Arg8 position is a key site of interest. nih.govmdpi.com

Melanocortin Receptor Agonism and Selectivity of Homoarginine-Containing Peptides

Enzymatic Modulation and Substrate Recognition

The interaction of L-homoarginine (NH2-Homoarg) with various enzymes is a critical aspect of its biological function. Its structural similarity to L-arginine allows it to act as a substrate or modulator for several key enzymes, influencing vital cellular pathways.

Homoarginine as a Substrate or Modulator of NOS Activity

L-homoarginine can serve as an alternative substrate for all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). mdpi.comahajournals.org However, it is generally considered a weak or less efficient substrate compared to L-arginine, the primary substrate for NOS. aloki.hutaylorandfrancis.comresearchgate.net The production of nitric oxide (NO) from L-homoarginine is significantly lower than from L-arginine. For instance, islet cNOS activity with L-homoarginine as a substrate was found to be only about 40% of that observed with L-arginine. physiology.org Similarly, the relative activity of eNOS in the presence of homoarginine is approximately 25% of that with arginine. mdpi.com

Studies have shown that the Michaelis-Menten constant (Km) of NOS for L-homoarginine is considerably higher than for L-arginine, indicating a lower affinity. For nNOS, the Km for homoarginine has been reported to be 174 µmol/L compared to 6 µmol/L for arginine in one study, and 23 µmol/L versus 2.7 µmol/L in another. mdpi.com For iNOS, the Km is 33 µmol/L for homoarginine versus 13 µmol/L for arginine. mdpi.com This lower affinity and reduced NO production rate suggest that at physiological concentrations, where L-arginine is much more abundant, L-homoarginine's direct contribution to total NO synthesis may be limited. mdpi.comnih.govahajournals.org

Despite being a less effective substrate, L-homoarginine's ability to generate NO is considered a potential mechanism for its observed cardiovascular benefits. aloki.huahajournals.orgacs.org The enzymatic conversion of L-homoarginine by NOS yields NO and L-homocitrulline. nih.govacs.org Some research suggests that L-homoarginine may also indirectly increase NO production by inhibiting arginase, thereby increasing the availability of L-arginine for NOS. ahajournals.orgaloki.hutaylorandfrancis.com However, other studies did not find evidence of increased in vivo NO production with homoarginine supplementation, suggesting other mechanisms may be at play. ahajournals.org

Table 1: Comparative Kinetics of NOS Isoforms with L-Arginine and L-Homoarginine

| NOS Isoform | Substrate | Km (µmol/L) | Relative NO Production | Reference |

|---|---|---|---|---|

| nNOS | L-Arginine | 6 | 100% | mdpi.com |

| L-Homoarginine | 174 | Lower | mdpi.com | |

| nNOS | L-Arginine | 2.7 | 100% | mdpi.com |

| L-Homoarginine | 23 | Lower | mdpi.com | |

| iNOS | L-Arginine | 13 | 100% | mdpi.com |

| L-Homoarginine | 33 | Lower | mdpi.com | |

| eNOS | L-Arginine | - | 100% | mdpi.com |

| L-Homoarginine | - | ~25% | mdpi.com | |

| Islet cNOS | L-Arginine | - | 100% | physiology.org |

| L-Homoarginine | - | ~40% | physiology.org |

Homoarginine's Relationship with Arginase Activity and its Inhibition

L-homoarginine exhibits a dual relationship with arginase, acting as both a weak substrate and a competitive inhibitor. taylorandfrancis.comahajournals.orgahajournals.org Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea (B33335), thereby competing with NOS for their common substrate. mdpi.com By inhibiting arginase, L-homoarginine can indirectly increase the bioavailability of L-arginine for NO synthesis. aloki.huwikipedia.orgmdpi.com

However, the inhibitory potency of L-homoarginine on arginase is considered weak. ahajournals.orgtaylorandfrancis.com A study investigating its effect on human arginase-1 (hARG-1) and arginase-2 (hARG-2) reported IC50 values of 8.14 mM and 2.52 mM, and Ki values of 6.1 mM and 1.73 mM, respectively. mdpi.comresearchgate.net At physiological concentrations of L-homoarginine (1-10 µM), both arginase isoforms retained about 90% of their activity, suggesting that arginase inhibition is unlikely to be a major contributor to the cardiovascular effects of L-homoarginine in vivo. researchgate.net

The interaction is complex, as L-homoarginine itself can be slowly hydrolyzed by arginase to produce lysine (B10760008) and urea. mdpi.comahajournals.org This enzymatic degradation is dependent on the side chain of the α-amino acid substrate. mdpi.com The debate continues whether L-homoarginine primarily functions as a substrate or an inhibitor of arginase in a physiological context. researchgate.net

Table 2: Inhibitory Constants of L-Homoarginine on Human Arginase Isoforms

| Arginase Isoform | IC50 (mM) | Ki (mM) | Reference |

|---|---|---|---|

| hARG-1 | 8.14 ± 0.52 | 6.1 ± 0.50 | mdpi.comresearchgate.net |

| hARG-2 | 2.52 ± 0.01 | 1.73 ± 0.10 | mdpi.comresearchgate.net |

Substrate Specificity for Aminopeptidases with Homoarginine

L-homoarginine is recognized as a substrate by several aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides. For endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2) and insulin-regulated aminopeptidase (B13392206) (IRAP), which are involved in generating antigenic peptides for immune presentation, L-homoarginine is a preferred substrate. nih.gov These enzymes show a strong preference for substrates with extended side chains and a positive charge at the end, making L-homoarginine an ideal candidate. nih.gov

Similarly, studies on aminopeptidases from the malaria parasite Plasmodium falciparum (PfA-M1 and PfA-M17) have shown that L-homoarginine derivatives can act as potent inhibitors. For PfA-M1, a homoarginine derivative was the most potent inhibitor, with its longer side chain allowing the guanidino group to reach a key residue (Glu572) in the S1 pocket of the enzyme. acs.org In contrast, for PfA-M17, which does not process arginine, the homoarginine derivative was the least effective inhibitor among the compounds tested. acs.org

The aminopeptidase from Toxoplasma gondii (TgAPN2) also displays a strong preference for L-homoarginine as a substrate, even more so than for L-arginine. portlandpress.com This preference for a longer basic side chain is also seen in dipeptidyl aminopeptidases (DPAPs), which show a general preference for P1 residues that are long and basic, such as homoarginine. biorxiv.org

Table 3: Relative Activity of Aminopeptidases with Homoarginine

| Aminopeptidase | Organism/Location | Substrate Preference | Relative Activity/Inhibition | Reference |

|---|---|---|---|---|

| ERAP2 | Human Endoplasmic Reticulum | Prefers extended, positively charged side chains | High | nih.gov |

| IRAP | Human | Permissive, combines ERAP1/2 specificity | High | nih.gov |

| PfA-M1 | Plasmodium falciparum | Prefers long, basic side chains | Potent inhibitor (Ki increased 10-fold vs. Arg derivative) | acs.org |

| PfA-M17 | Plasmodium falciparum | Does not prefer Arginine | Least potent inhibitor (Ki = 268 µM) | acs.org |

| TgAPN2 | Toxoplasma gondii | Prefers long, basic side chains | Most active substrate (100% relative activity) | portlandpress.com |

| DPAPs | General | Prefers long, basic P1 residues | High | biorxiv.org |

Homoarginine in Nonheme Iron Enzyme Catalysis, e.g., NapI

L-homoarginine has been used as a probe to study the mechanisms of nonheme iron- and 2-(oxo)glutarate-dependent (Fe/2OG) oxygenases. These enzymes catalyze a wide range of oxidative reactions. elifesciences.org One such enzyme, VioC, which is an L-arginine 3-hydroxylase, can catalyze an unexpected 3,4-desaturation of L-homoarginine. nih.govresearchgate.net This reaction is markedly disfavored when deuterium (B1214612) is present at the C3 position, suggesting a sequential hydrogen-atom transfer (HAT) mechanism. nih.gov The crystal structure of VioC with a vanadium-based ferryl mimic and L-homoarginine supports this mechanism, showing the close proximity of both relevant carbon atoms to the oxygen ligand. nih.govpsu.edu

In contrast, the enzyme NapI, an L-arginine 4,5-desaturase, utilizes a different mechanism for desaturation that involves anchimeric assistance from a nitrogen atom, a feature not possible in the VioC-catalyzed desaturation of L-homoarginine. nih.govacs.org Another non-heme iron enzyme, OrfP, which catalyzes the double hydroxylation of L-arginine, has been crystallized in complex with L-homoarginine, providing structural insights into its active site and substrate binding. pdbj.orgresearchgate.net

Table 4: Interaction of Homoarginine with Nonheme Iron Enzymes

| Enzyme | Native Substrate | Reaction with Homoarginine | Mechanistic Insight | Reference |

|---|---|---|---|---|

| VioC | L-Arginine | 3,4-desaturation (unexpected) | Sequential Hydrogen-Atom Transfer (HAT) | nih.govresearchgate.net |

| NapI | L-Arginine | - | Used as a comparative model to understand desaturation mechanisms | nih.govacs.org |

| OrfP | L-Arginine | Forms a complex | Provides structural data on substrate binding | pdbj.orgresearchgate.net |

Interaction with Deubiquitinating Enzymes (DUBs) via Unnatural Ubiquitin Conjugates

Information regarding the direct interaction of this compound with deubiquitinating enzymes (DUBs) through unnatural ubiquitin conjugates is not prominently available in the reviewed literature. Research in this specific area appears to be limited or not yet extensively published.

Role in Multienzyme Systems for Biosynthetic Pathways (e.g., Putrescine from L-Arginine)

The direct involvement of L-homoarginine in multienzyme systems for biosynthetic pathways like the conversion of L-arginine to putrescine has not been detailed in the available scientific literature. While L-homoarginine's metabolism is linked to the urea cycle and enzymes like arginine:glycine (B1666218) amidinotransferase (AGAT), its specific role as an intermediate or modulator in pathways such as putrescine synthesis from L-arginine is not established. mdpi.comaloki.hunih.gov

Structural and Functional Contributions within Peptides and Proteins

Impact of Homoarginine on Collagen Triple-Helix Stability

The stability of the collagen triple-helix, a fundamental structural motif in the extracellular matrix, is highly dependent on its amino acid sequence, particularly the Gly-X-Y repeating triplets. Research using host-guest peptides has shown that the substitution of arginine with homoarginine can influence this stability.

The stability of collagen model peptides (CMPs) is also influenced by terminal residues and electrostatic interactions. nih.govd-nb.info The charge and nature of the terminal functional groups, in conjunction with the specific amino acid sequence, contribute additively to the melting temperature (Tm) of the triple helix. nih.govd-nb.info While specific studies on homoarginine's terminal effects are less common, the established principles suggest that the altered pKa and length of the homoarginine side chain would modulate these terminal electrostatic contributions, likely in a manner that is destabilizing compared to arginine. researchgate.net The disruption of optimal electrostatic and hydrogen bonding at the ends of the helix can significantly lower its thermal stability. nih.gov

Table 1: Effect of Arginine Analogs on Collagen Triple-Helix Stability This table illustrates the comparative stability of collagen host-guest peptides when different arginine analogs, including homoarginine, are incorporated.

| Peptide Sequence (Relevant Triplet) | Relative Stability | Key Finding | Reference |

|---|---|---|---|

| Gly-Pro-Arg | High | Arginine in the Y-position provides optimal stabilization. | researchgate.net |

| Gly-Pro-Homoarginine | Decreased | The longer side chain of homoarginine is less favorable for stability in the Y-position compared to arginine. | researchgate.net |

| Gly-Pro-Lys | Decreased | Indicates that the specific guanidinium group of arginine is important for the observed stability. | researchgate.net |

| Gly-Arg-Hyp | Decreased | Shows that the positional context of the stabilizing residue is crucial. | researchgate.net |

Conformational Analysis of Homoarginine-Incorporated β-Peptides

β-peptides are polymers of β-amino acids, which have an additional carbon atom in their backbone compared to α-amino acids. This expanded backbone allows β-peptides to fold into unique and stable secondary structures, known as foldamers, that are resistant to proteolytic degradation. The incorporation of β-homoarginine (β³-hArg), the β-amino acid analog of homoarginine, into these peptides has been a subject of structural investigation.

Studies on β-peptides containing β-homoarginine have revealed their capacity to form well-defined helical structures. For example, β-peptides composed of β-homoarginine residues can adopt a stable 14-helix conformation in solution. This structure is characterized by a helical arrangement stabilized by hydrogen bonds between the C=O group of residue 'i' and the N-H group of residue 'i+2', forming a 14-membered ring. The side chains of the β-amino acids project from the helical core, and in the case of β-homoarginine, the positively charged guanidinium groups can be arrayed along the helix surface, creating a specific charge pattern. ethz.ch

Role of N-Terminal Homoarginine Residues in Membrane Protein Topology and Orientation

The "positive-inside rule" is a key principle governing the topology of membrane proteins. This rule states that the loops of a transmembrane protein that are rich in positively charged amino acids, such as arginine and lysine, are preferentially located in the cytoplasm (the "inside"). elifesciences.org This charge distribution helps to determine the orientation of the protein within the membrane.

The introduction of homoarginine, with its longer and more basic side chain, at the N-terminus of a membrane protein can be expected to influence its topology in line with the positive-inside rule. The presence of positively charged residues at the N-terminus of a type II membrane protein (where the N-terminus is cytoplasmic) is crucial for maintaining this orientation. nih.govresearchgate.net Removing these charges can lead to an inversion of the protein's topology. nih.gov Conversely, adding positive charges can help dictate a cytoplasmic localization of that segment of the protein. nih.gov

Given that the guanidinium group of homoarginine carries a positive charge, its incorporation at the N-terminus would contribute to the net positive charge of that domain. This would reinforce the cytoplasmic retention of the N-terminus, thereby stabilizing the protein's intended type II topology. While direct experimental studies specifically comparing the efficacy of homoarginine to arginine in this context are not widely available, the fundamental principle of the positive-inside rule suggests that N-terminal homoarginine residues would function similarly to arginine and lysine in directing membrane protein topology. elifesciences.org The process of membrane protein insertion is complex and can involve post-translational adjustments to achieve the final, stable topology. elifesciences.org

Electrostatic Interactions of Homoarginine Side Chains in Peptide Structures

The side chain of homoarginine, like that of arginine, is terminated by a guanidinium group. This functional group is a strong base, is positively charged at physiological pH, and features multiple hydrogen bond donors. nih.gov These characteristics allow it to participate in strong electrostatic interactions and multidentate hydrogen bonding, which are crucial for the structure and function of many peptides and proteins. nih.govmsu.edu

The primary mode of interaction for the homoarginine side chain is through electrostatic attraction with negatively charged groups, such as carboxylates (from aspartate or glutamate) or phosphate (B84403) groups (in phospholipids (B1166683) or phosphorylated proteins). nih.govmdpi.com These interactions, often referred to as salt bridges, are fundamental to stabilizing tertiary and quaternary protein structures. msu.edu

The additional methylene group in the homoarginine side chain, compared to arginine, has two main consequences for these interactions:

Increased Flexibility and Reach: The longer side chain provides greater conformational flexibility and allows the terminal guanidinium group to reach and interact with negatively charged partners over a slightly longer distance.

Altered Geometry: The increased length can also alter the precise geometry of the interaction. In contexts where a specific distance and orientation are required for optimal binding, as seen in some enzyme active sites or protein-protein interfaces, the substitution of arginine with homoarginine could be disruptive.

Synthetic Methodologies and Chemical Biology of Homoarginine Analogs

Strategies for the Synthesis of Homoarginine and its Stereoisomers

The synthesis of homoarginine (hArg) can be achieved through both chemical and enzymatic methodologies, allowing for the preparation of the naturally occurring L-enantiomer and its stereoisomers.

Chemical Synthesis Approaches: A foundational chemical method for synthesizing L-homoarginine (B1673340) involves the guanidination of L-lysine. One common procedure utilizes O-methylisourea as the guanidinylating agent under alkaline conditions, typically at a pH range of 10.0–10.6, maintained by aqueous ammonia (B1221849) to prevent sodium ion contamination nih.gov. Prior to guanidination, the α-amino group of L-lysine is often protected, for instance, by forming a dilysine copper complex using copper chloride dihydrate (CuCl₂·2H₂O). The optimal molar ratio of CuCl₂·2H₂O to L-lysine for this protection step is critical, typically ranging between 0.55:1 and 0.65:1 by weight google.com. The guanidination reaction typically proceeds over 24 hours at temperatures between 20–30°C. After the reaction, the resulting dihomoarginine-copper complex is isolated, and copper ions are removed using ammonium (B1175870) sulfide (B99878) ((NH₄)₂S), yielding crude L-homoarginine google.com.

For the synthesis of specific stereoisomers, such as D-homoarginine, D-N-α-Boc-lysine can be used as a starting material, reacted with guanidinylating reagents like N,N′-bis-Boc-1-guanyl pyrazole (B372694) acs.orgnih.gov. Asymmetric synthesis techniques, such as the catalytic asymmetric Sharpless carbamate (B1207046) aminohydroxylation, have also been employed to prepare conformationally restricted L-arginine and L-homoarginine derivatives with good enantiomeric excess nih.govacs.org.

Enzymatic and Biocatalytic Methods: In biological systems, homoarginine is primarily synthesized by the enzyme arginine:glycine (B1666218) amidinotransferase (AGAT) wikipedia.orgnih.govresearchgate.netresearchgate.netd-nb.infonih.govmdpi.com. AGAT, a mitochondrial enzyme highly expressed in the kidney and liver, catalyzes the transfer of an amidino group from L-arginine to L-lysine, producing L-homoarginine and L-ornithine nih.govd-nb.infomdpi.com. This enzymatic pathway is crucial for endogenous homoarginine production and can also be exploited for biocatalytic synthesis acs.orgresearchgate.net. AGAT exhibits some promiscuity in its co-substrate choice, also catalyzing the formation of guanidinoacetate (GAA) from arginine and glycine, which is a precursor for creatine (B1669601) synthesis nih.govmdpi.com.

The synthesis of stable isotope-labeled L-homoarginine (e.g., ¹³C₇, ¹⁵N₄) for research purposes also typically involves the guanidination of labeled L-lysine precursors under controlled reaction conditions to ensure purity and isotopic integrity acs.orgnih.gov.

Chemical Synthesis of Peptidomimetics Incorporating Homoarginine Residues

The incorporation of homoarginine into peptidomimetics is a key strategy to develop novel molecules with enhanced biological properties.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Homoarginine Integration

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides and peptidomimetics, including those containing non-proteinogenic amino acids like homoarginine. The integration of homoarginine into peptide sequences via SPPS requires careful consideration of protecting group strategies for its unique guanidino side chain. Typically, the guanidino group of homoarginine is protected during SPPS to prevent undesired side reactions such as acylation or cyclization. Common protecting groups for the guanidino moiety include 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) or 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), which are acid-labile and compatible with Fmoc-based SPPS protocols.

The general procedure involves coupling an Fmoc-protected homoarginine derivative (e.g., Fmoc-L-Homoarginine(Pbf)-OH) to the growing peptide chain on a solid support using standard coupling reagents (e.g., HBTU, HATU, DIC/HOBt) and activators (e.g., DIPEA). Following coupling, the Fmoc group is deprotected with a base (e.g., piperidine), allowing for the addition of the next amino acid. This iterative process continues until the desired peptide sequence is assembled. Cleavage from the resin and deprotection of all side-chain protecting groups are typically achieved using strong acid cocktails (e.g., trifluoroacetic acid (TFA) with scavengers).

Design Principles for Enhancing Proteolytic Stability and Biological Activity

Incorporating homoarginine into peptidomimetics can significantly influence their proteolytic stability and biological activity. The extended side chain of homoarginine, compared to arginine, can alter the conformation of the peptide and its interactions with proteases.

Enhanced Proteolytic Stability: Peptides are often susceptible to enzymatic degradation by proteases, limiting their bioavailability and half-life in vivo. The strategic placement of homoarginine residues can enhance proteolytic stability by:

Modifying Cleavage Sites: The presence of a homoarginine residue at or near a protease cleavage site can sterically hinder the enzyme's access or alter the substrate specificity, thereby reducing the rate of hydrolysis.

Altering Peptide Conformation: The longer side chain of homoarginine may induce conformational changes in the peptide backbone, making it less accessible or recognizable to proteolytic enzymes. This can lead to a more rigid or less flexible structure that is less prone to unfolding and subsequent degradation.

Introducing Non-Natural Features: As a non-proteinogenic amino acid, homoarginine introduces a "non-natural" feature that may not be readily recognized or efficiently processed by endogenous proteases, thus extending the peptide's half-life.

Modulation of Biological Activity: The unique properties of homoarginine can also be leveraged to modulate the biological activity of peptidomimetics:

Receptor Binding Affinity: The guanidino group of homoarginine, similar to arginine, is highly basic and can participate in crucial electrostatic interactions, hydrogen bonding, and cation-π interactions with target receptors. The increased length of the side chain can optimize the positioning of this critical functional group within a binding pocket, potentially leading to enhanced binding affinity or selectivity for specific receptors.

Enzyme Inhibition/Substrate Properties: Homoarginine can act as a substrate for nitric oxide synthase (NOS), albeit with lower affinity than arginine, contributing to nitric oxide production nih.gov. It can also inhibit arginase, an enzyme that competes with NOS for arginine, thereby increasing intracellular arginine concentrations and promoting NO synthesis wikipedia.org. Incorporating homoarginine into peptides designed to target these enzymes can influence their activity.

Development of Specific Homoarginine-Based Probes and Labeled Analogs

The development of homoarginine-based probes and labeled analogs is essential for elucidating its biological roles, tracking its metabolism, and identifying its molecular targets.

Radioligand Design with Homoarginine Derivatives

Radioligands are invaluable tools in chemical biology and pharmacology for studying receptor binding, transporter activity, and enzyme kinetics. Designing radioligands based on homoarginine derivatives involves incorporating a radioisotope (e.g., ¹¹C, ¹⁸F, ¹⁴C, ³H) into the molecule while retaining its biological activity and affinity for the target.

For homoarginine, radiolabeling can occur at various positions:

Guanidino Group: Labeling at the guanidino group (e.g., with ¹⁴C or ¹⁵N) can track the metabolic fate of this key functional moiety nih.gov. For instance, L-[guanidino-¹⁴C]homoarginine has been synthesized via the guanidination of L-lysine with O-methylisourea, allowing for studies on its incorporation into proteins nih.gov.

α-Amino or Carboxyl Group: These positions can also be targets for isotopic labeling, depending on the specific research question.

Radioligands derived from homoarginine can be used in in vitro binding assays to determine receptor density and affinity, or in vivo using imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify the distribution of homoarginine-related pathways in living organisms.

Fluorescent Labeling of Homoarginine-Containing Peptides

Fluorescent labeling provides a non-radioactive method for visualizing, tracking, and quantifying homoarginine-containing peptides in biological systems. This technique involves conjugating a fluorescent tag to the peptide, enabling detection using fluorescence microscopy, flow cytometry, or plate readers.

Key considerations for fluorescent labeling of homoarginine-containing peptides include:

Labeling Site: Fluorescent probes can be attached at the N-terminus, C-terminus, or to specific side chains of amino acids within the peptide sequence. For homoarginine, the α-amino group or the guanidino group (if suitably protected and deprotected) could potentially serve as attachment points, though typically, a lysine (B10760008) residue introduced specifically for labeling or the N-terminus is preferred to avoid interfering with the guanidino group's biological function.

Linker Chemistry: A linker molecule may be used to attach the fluorophore, providing flexibility and minimizing steric hindrance that could affect the peptide's biological activity or the fluorophore's quantum yield. Common click chemistry approaches (e.g., azide-alkyne cycloaddition) or amide bond formation are often employed nih.gov.

Fluorophore Selection: The choice of fluorophore depends on the experimental setup, including excitation/emission wavelengths, photostability, and sensitivity requirements. Examples include fluorescein, rhodamine derivatives, or cyanine (B1664457) dyes.

Fluorescently labeled homoarginine-containing peptides are valuable for:

Cellular Uptake and Localization Studies: Visualizing the entry of peptides into cells and their subsequent distribution within cellular compartments.

Binding Assays: Quantifying the binding of peptides to cell surface receptors or intracellular targets.

Enzyme Activity Assays: Developing FRET-based (Förster Resonance Energy Transfer) assays to monitor enzyme activity where the cleavage of a peptide substrate separates a FRET pair.

Flow Cytometry: Analyzing peptide binding to cell populations and sorting cells based on their interaction with the labeled peptide.

The development of these probes significantly advances the understanding of homoarginine's multifaceted roles in health and disease.

Generation and Characterization of Homoarginine-Derived Enzyme Inhibitors

Homoarginine and its derivatives have been characterized as inhibitors of several enzymes, primarily arginase and alkaline phosphatases. The generation of these inhibitors largely involves the compound L-homoarginine itself, which acts as a direct inhibitor due to its structural resemblance to natural substrates.

Arginase Inhibition

L-Homoarginine functions as a competitive inhibitor of arginase (ARG), an enzyme that metabolizes L-arginine into L-ornithine and urea (B33335) wikipedia.orgmdpi.comacs.org. By competing with L-arginine for the arginase active site, L-homoarginine can increase the intracellular availability of L-arginine, which is crucial for nitric oxide (NO) synthesis by nitric oxide synthase (NOS) wikipedia.orgahajournals.org. This mechanism suggests a potential role for homoarginine in modulating NO bioavailability and endothelial function ahajournals.org.

Detailed kinetic characterization has been performed on the inhibitory effects of L-homoarginine against human arginase 1 (hARG-1) and human arginase 2 (hARG-2) mdpi.comresearchgate.net. These studies reveal that L-homoarginine inhibits both isoforms with specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, as summarized in Table 1.

Table 1: Kinetic Parameters for L-Homoarginine Inhibition of Human Arginase Isoforms

| Enzyme Isoform | IC50 (mM) | Ki (mM) |

| hARG-1 | 8.14 ± 0.52 mdpi.comresearchgate.net | 6.1 ± 0.50 mdpi.comresearchgate.net |

| hARG-2 | 2.52 ± 0.01 mdpi.comresearchgate.net | 1.73 ± 0.10 mdpi.comresearchgate.net |

The characterization of arginase inhibition by L-homoarginine has been achieved using methods such as UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry), which measures the conversion of L-arginine to L-ornithine to assess enzyme activity and inhibition researchgate.net.

Alkaline Phosphatase Inhibition

Beyond arginase, L-homoarginine also acts as an inhibitor of alkaline phosphatases (EC 3.1.3.1) ahajournals.orgcaymanchem.com. Its inhibitory action against these enzymes is described as uncompetitive and organ-specific caymanchem.com. Specifically, L-homoarginine has been shown to inhibit human bone and liver alkaline phosphatases caymanchem.com. However, it does not exert an inhibitory effect on placental or intestinal isoenzymes of alkaline phosphatase, highlighting its selectivity caymanchem.com. This selective inhibition of tissue-nonspecific alkaline phosphatase (TNALP) further demonstrates its role in modulating specific enzymatic activities ahajournals.orgsigmaaldrich.com.

Other Inhibitory Actions

L-Homoarginine has also been identified as an inhibitor of the cellular transport of arginine. It specifically inhibits the sodium-independent high-affinity y+ transporter responsible for arginine uptake fishersci.casigmaaldrich.com. Furthermore, the incorporation of homoarginine in place of arginine or lysine within protein structures has been found to render these proteins resistant to proteolysis by trypsin fishersci.casigmaaldrich.com. This characteristic can be exploited in protein engineering to elucidate protein function and structural requirements, particularly where arginine residues are located at the active centers of proteins and enzymes fishersci.casigmaaldrich.com.

Advanced Analytical and Bioanalytical Methodologies for Homoarginine Research

Quantitative Approaches and Method Validation in Biological Matrices

Precision, Accuracy, and Limits of Detection in Homoarginine Assays

The reliability of homoarginine research hinges on the precision, accuracy, and sensitivity of the analytical methods employed. Various techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), have been developed and validated for the quantification of homoarginine in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is widely considered a "gold standard" for measuring small molecular biomarkers due to its high accuracy, specificity, and sensitivity. wikipedia.org Several LC-MS/MS methods have demonstrated excellent performance characteristics for homoarginine quantification:

One method reported intra-day precision better than 2% Relative Standard Deviation (RSD) and inter-day precision better than 4% RSD in plasma. fishersci.ca The accuracy for this method consistently showed less than 5% deviation. fishersci.ca The limit of detection (LOD) was 0.01 µM in water, plasma, and serum, and 0.1 µM in urine. fishersci.ca The limit of quantification (LOQ) for homoarginine was 0.05 µM in water, plasma, and serum, and 0.1 µM in urine, with a linear calibration range of 0.1–10 µmol L−1. fishersci.ca

Another LC-MS/MS approach, involving derivatization with butanolic hydrochloric acid, achieved interassay accuracy (bias) of less than 5% and precision (coefficient of variation, CV) of less than 9%. fishersci.ca

A stable isotope dilution LC-MS/MS method reported mean intra-assay CVs of 7.4 ± 4.5% and inter-assay CVs of 7.5 ± 2.0% for homoarginine concentrations ranging from 0.1 to 50 µmol/L. uni.lu

For an underivatized HPLC-ESI-MS/MS method, recoveries ranged from 94% to 98%, and correlation coefficients (R²) of calibration curves were between 0.988 and 0.998. bmrb.io The LOQ in plasma for this method was 0.06 µM. bmrb.io

Further validation studies for LC-MS/MS methods have shown intra- and inter-day CVs of less than 10% for LOQ values, with correlation coefficients for linearity exceeding 0.99. Additionally, intra-assay and inter-assay accuracy were within 100% ± 15%, and precision (CV) was less than 15% across tested quality control levels. wikipedia.org The extraction recovery for homoarginine in one such method was between 85.8% and 95.0%. wikipedia.org

High-Performance Liquid Chromatography (HPLC) HPLC methods, often involving precolumn derivatization for enhanced detection, also contribute to homoarginine quantification. An HPLC method utilizing o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) for precolumn derivatization reported a limit of detection of 188 fmol, equivalent to 12 nM (0.012 µM). This method demonstrated linearity between 1.0 and 80 pmol (equivalent to 0.0625 and 5 µM) of homoarginine injected onto the column. Precision (relative deviation) ranged from 0.52% to 1.16%, and bias (relative error) from 0.42% to 1.12% for both aqueous solutions and biological samples.

Comparison with Immunoassays While enzyme-linked immunosorbent assays (ELISA) are available for homoarginine, they may present limitations compared to mass spectrometry-based methods. One ELISA kit showed a strong correlation (r² = 0.99) with LC-MS/MS for calibration standards, but a lower correlation (r² = 0.78) for human plasma samples. Notably, LC-MS/MS consistently yielded homoarginine values that were, on average, 29% higher than those obtained by ELISA. The sensitivity of an ELISA kit was reported as 125 nM (0.125 µM).

Summary of Analytical Performance for Homoarginine Assays

| Method Type | Metric (Parameter) | Range/Value | Sample Matrix | Source |

| LC-MS/MS | Intra-day Precision (RSD) | < 2% | Plasma | fishersci.ca |

| LC-MS/MS | Inter-day Precision (RSD) | < 4% | Plasma | fishersci.ca |

| LC-MS/MS | Accuracy (Deviation) | < 5% | Plasma | fishersci.ca |

| LC-MS/MS | LOD | 0.01 µM | Water, Plasma, Serum | fishersci.ca |

| LC-MS/MS | LOD | 0.1 µM | Urine | fishersci.ca |

| LC-MS/MS | LOQ | 0.05 µM | Water, Plasma, Serum | fishersci.ca |

| LC-MS/MS | LOQ | 0.1 µM | Urine | fishersci.ca |

| LC-MS/MS | Linear Range | 0.1–10 µmol L−1 | Plasma | fishersci.ca |

| LC-MS/MS | Interassay Accuracy (Bias) | < 5% | Not specified | fishersci.ca |

| LC-MS/MS | Interassay Precision (CV) | < 9% | Not specified | fishersci.ca |

| LC-MS/MS | Intra-assay CV | 7.4 ± 4.5% | Not specified | uni.lu |

| LC-MS/MS | Inter-assay CV | 7.5 ± 2.0% | Not specified | uni.lu |

| LC-MS/MS | Recoveries | 94%–98% | Not specified | bmrb.io |

| LC-MS/MS | LOQ CVs | < 10% | Not specified | |

| LC-MS/MS | Extraction Recovery | 85.8–95.0% | Not specified | wikipedia.org |

| HPLC (OPA-NAC) | LOD | 188 fmol (12 nM) | Aqueous, Biological | |

| HPLC (OPA-NAC) | Linearity | 1.0–80 pmol (0.0625–5 µM) | Aqueous, Biological | |

| HPLC (OPA-NAC) | Precision (Relative Deviation) | 0.52–1.16% | Aqueous, Biological | |

| HPLC (OPA-NAC) | Bias (Relative Error) | 0.42–1.12% | Aqueous, Biological | |

| ELISA | Sensitivity | 125 nM | Not specified |

Use of Stable-Isotope Labeled Analogs as Internal Standards

The employment of stable-isotope labeled analogs as internal standards is a critical practice in mass spectrometry-based bioanalytical methods for homoarginine. This approach significantly enhances the precision and accuracy of quantification by compensating for various analytical challenges. fishersci.ca

Rationale for Use: Stable-isotope labeled internal standards are chemically identical to the analyte of interest but differ in mass due to the incorporation of heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). When added to samples at the initial stages of preparation, these internal standards behave similarly to the endogenous analyte throughout the entire analytical process, including sample extraction, chromatographic separation, and mass spectrometric detection. fishersci.ca This analogous behavior allows them to effectively account for and correct variations arising from matrix effects, ionization suppression or enhancement in the mass spectrometer, and inconsistencies during sample preparation. fishersci.ca The use of such internal standards ensures that the quantification is matrix-independent, leading to more reliable and accurate results. fishersci.ca

Examples of Stable-Isotope Labeled Analogs: Several stable-isotope labeled forms of homoarginine have been successfully utilized as internal standards in LC-MS/MS and GC-MS/MS assays:

d4-l-homoarginine (d4-homoarginine) : This deuterated analog is frequently added during sample preparation, often alongside protein precipitation, to facilitate accurate detection of l-homoarginine (B1673340) in human plasma. wikipedia.orgfishersci.ca

L-[(13)C(6)]-Homoarginine : This ¹³C-labeled analog has been employed as an internal standard in stable-isotope dilution LC-MS/MS methods for determining l-homoarginine in human plasma. uni.lu

¹³C7¹⁵N4-HArg : This multiply labeled analog serves as an internal standard for homoarginine in targeted metabolomic methods for the simultaneous quantitative assessment of arginine/nitric oxide pathway metabolites.

In some GC-MS and GC-MS/MS protocols, trideuteromethyl ester N-pentafluoropropionyl derivatives of homoarginine are synthesized de novo or commercially available stable isotope-labeled analogs are used as internal standards.

The consistent application of stable-isotope labeled internal standards is fundamental to achieving the high level of accuracy and precision required for advanced homoarginine research in diverse biological settings.

Comparative and Translational Research Applications of Homoarginine Nh2 Homoarg

Homoarginine in Diverse Biological Models and Organisms

Homoarginine is endogenously synthesized in humans and animals, primarily from L-arginine and lysine (B10760008), through the catalytic action of arginine:glycine (B1666218) amidinotransferase (AGAT) metabolon.comfishersci.cauni.luguidetopharmacology.orgnih.govmetabolomicsworkbench.org. It is found in various organs, including the kidney, liver, and brain, as well as in bodily fluids such as blood and urine nih.govfishersci.cauni.luscience-softcon.de.

Beyond mammalian systems, hArg has been identified in other biological models. In microorganisms, homoarginine has demonstrated growth inhibitory effects against Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting its role in inhibiting specific microbial growth and germination pathways wikipedia.org. It is considered an antimetabolite of arginine, often acting as a competitive inhibitor wikipedia.org. Studies have also indicated its toxicity towards Insecta and Rattus norvegicus wikipedia.org.

In marine sponges, homoarginine is present and is hypothesized to serve as a precursor for the biosynthesis of pyrrole-imidazole and bromotyrosine alkaloid natural products metabolomicsworkbench.org. Notably, the L-isomer of homoarginine is exclusively found in sponges, and some marine sponge species exhibit a higher homoarginine-to-arginine ratio compared to human analytes metabolomicsworkbench.org. Trace amounts of homoarginine have also been detected in plants, where specific plant homoarginine-6-hydroxylases are involved in its decay to guanidine (B92328) ctdbase.org.

Role of Homoarginine in Disease Pathogenesis: Mechanistic Insights

Circulating levels of homoarginine are increasingly recognized for their association with various disease states. Generally, higher concentrations of hArg in the blood are considered protective, while lower levels are consistently linked to an increased risk of morbidity and mortality across different conditions nih.govnih.govuni.luqu.edu.iquni.luepa.gov.

Contributions to Endothelial Dysfunction and Vascular Homeostasis

Endothelial dysfunction is a critical early event in the development of atherosclerosis, impacting vascular homeostasis metabolon.comnih.gov. Homoarginine plays an active role in maintaining vascular homeostasis metabolon.com. Physiologically, hArg contributes to increased nitric oxide (NO) supply, which in turn improves endothelial functions wikipedia.org.

Research indicates a strong inverse correlation between homoarginine levels and adverse cardiovascular outcomes. For instance, low plasma homoarginine concentrations have been associated with increased morbidity and mortality in patients suffering from coronary artery disease, cerebrovascular disease, diabetes mellitus, and chronic kidney disease fishersci.com. Conversely, higher circulating homoarginine concentrations are predictive of a reduced risk of cardiovascular morbidity, cardiovascular mortality, and all-cause mortality uni.lunih.gov. Furthermore, hArg has been inversely and independently associated with subclinical vascular disease markers, such as aortic wall thickness nih.govuni.lu. Recent findings also suggest that post-COVID-19 patients exhibit lower homoarginine levels, comparable to those observed in individuals with established atherosclerotic cardiovascular diseases (ASCVD), indicating a potential link between COVID-19 and exacerbated endothelial dysfunction fishersci.se.

Association with Altered Nitric Oxide Synthesis in Pathological States

Homoarginine, due to its structural resemblance to L-arginine, can serve as a substrate for nitric oxide synthase (NOS), thereby contributing to the synthesis of nitric oxide (NO) metabolon.comwikipedia.orgfishersci.comfishersci.cauni.lu. NO is a vital signaling molecule that maintains vascular tone, regulates blood pressure, inhibits platelet aggregation, and plays a role in neurotransmission fishersci.canih.gov.

Beyond its role as a direct, albeit weak, NOS substrate fishersci.comfishersci.ca, homoarginine can also influence NO synthesis by inhibiting arginase wikipedia.orgfishersci.cametabolomicsworkbench.org. Arginase competes with NOS for L-arginine, and its inhibition by hArg leads to an increased intracellular concentration of L-arginine, consequently enhancing NO production wikipedia.orgfishersci.cametabolomicsworkbench.org. Additionally, homoarginine may inhibit protein arginine methyltransferases (PRMTs), which could further contribute to increased NO availability fishersci.ca. The precise mechanisms by which hArg exerts its positive effects on NO synthesis are still under investigation nih.gov. Low homoarginine concentrations are consistently identified as a risk factor for cardiovascular conditions and death fishersci.cauni.lumetabolomicsworkbench.org.

Involvement in Specific Cellular Processes and Signaling Pathways

Homoarginine participates in various specific cellular processes and signaling pathways. It has been shown to inhibit the cellular transport of arginine via a sodium-independent high-affinity y+ transporter. The substitution of homoarginine for arginine or lysine in proteins can confer resistance to proteolysis by trypsin, and its incorporation can be utilized to elucidate protein function and structural requirements. Homoarginine also acts as an inhibitor of alkaline phosphatase isoenzymes uni.lu.

Recent mechanistic studies have highlighted hArg's role in modulating immune cell function. Research indicates that homoarginine profoundly modulates the spatial organization of the T-cell actin cytoskeleton and increases filopodia formation through the inhibition of Myosin heavy chain 9 (Myh9) nih.gov. This modulation leads to an inhibition of T-cell proliferation and a significant impairment of their migratory capacities in response to relevant chemokines, ultimately contributing to the atheroprotective effects observed with hArg nih.gov. Furthermore, hArg has been associated with conditions such as liver cirrhosis and hyperargininemia uni.lu. Epidemiological studies suggest that hArg may serve as a marker of liver dysfunction, showing positive associations with liver biomarkers like alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), gamma-glutamyl transferase (GGT), Fib-4 score, liver fat content, albumin, and cholinesterase in males.

Homoarginine as a Biomarker in Research Settings

Homoarginine has emerged as a significant novel biomarker in the context of cardiovascular disease, with low plasma concentrations consistently linked to elevated risks for morbidity and mortality epa.gov. Its utility extends beyond cardiovascular health, as studies suggest hArg could serve as a diagnostic biomarker for various dysfunctions, including those affecting the immune system, pancreas, kidneys, and liver nih.gov. Alterations in hArg concentrations have also been proposed as potential indicators for pregnancy complications, such as pre-eclampsia nih.govepa.gov.

In the Dallas Heart Study, higher homoarginine levels were independently associated with a reduced rate of major adverse cardiovascular events and lower all-cause mortality uni.lu. Similarly, increasing homoarginine levels have been independently associated with a reduction in all-cause mortality in patients who have experienced ischemic stroke qu.edu.iquni.lu.

Utility in Metabolomic Studies

Metabolomics, which involves the high-throughput profiling of circulating small molecules, offers a comprehensive approach to correlating multiple metabolites and metabolic pathways with physiological effects, thereby enhancing the understanding of hArg's mechanisms of action nih.gov. Homoarginine, along with other key compounds of arginine metabolism like asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), are recognized as important mediators of endothelial dysfunction and predictors of cardiovascular mortality, making them valuable targets in metabolomic investigations fishersci.se.

Homoarginine can be quantified in biological samples, including blood, cerebrospinal fluid (CSF), and urine uni.lu. Common analytical methods for its quantification include liquid chromatography–tandem mass spectrometry (LC–MS/MS) and enzyme-linked immunosorbent assay (ELISA) uni.lu. While both methods are suitable, LC–MS/MS generally yields higher concentration values compared to ELISA uni.lu. The application of non-targeted metabolomics methods further expands the potential to identify novel disease biomarkers and provides additional insights into disease pathways.

Correlation with Biochemical Pathways in Systemic Responses

Homoarginine (NH2-Homoarg) plays a multifaceted role in several key biochemical pathways and systemic responses. Its synthesis primarily occurs through two main enzymatic routes. One pathway involves the enzyme ornithine transcarbamoylase (OTC), which, despite its higher affinity for ornithine, can catalyze the transamidation of lysine, leading to Homoarginine production in reactions homologous to those of the urea (B33335) cycle. ahajournals.orgaloki.humdpi.com The other significant pathway for Homoarginine synthesis is mediated by arginine:glycine amidinotransferase (AGAT), an enzyme typically involved in the formation of guanidinoacetate (GAA) and ornithine from arginine and glycine. aloki.huwikipedia.orgresearchgate.net However, AGAT can also utilize lysine as a substrate instead of glycine, thereby producing Homoarginine. aloki.humdpi.comresearchgate.net

A critical aspect of Homoarginine's physiological impact is its influence on nitric oxide (NO) metabolism. Homoarginine acts as a substrate for nitric oxide synthase (NOS), contributing to NO production. ahajournals.orgaloki.hunih.gov Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation and the regulation of blood pressure. aloki.huwikipedia.org Furthermore, Homoarginine has been observed to inhibit arginase, an enzyme that competes with NOS for the common substrate L-arginine. ahajournals.orgaloki.hunih.gov By inhibiting arginase, Homoarginine can potentially increase the intracellular concentration of L-arginine, thereby enhancing NO synthesis and improving endothelial function. wikipedia.orgahajournals.orgaloki.hu Arginase itself is a binuclear manganese metalloenzyme that hydrolyzes L-arginine into urea and L-ornithine, playing a role in the urea cycle and other systemic functions. researchgate.netwikipedia.orgscite.aifrontiersin.org

Beyond its direct and indirect effects on NO bioavailability, Homoarginine has demonstrated correlations with other systemic responses. Low plasma concentrations of Homoarginine have been consistently associated with an increased risk of cardiovascular complications and higher mortality rates. nih.govahajournals.orgaloki.humdpi.comnih.gov For instance, in studies, Homoarginine levels were significantly associated with estimated glomerular filtration rate (eGFR) and inversely correlated with fibrinogen, D-dimers, and alkaline phosphatase. ahajournals.org

Table 1: Correlations of Homoarginine Levels with Biochemical Markers

| Biochemical Marker | Correlation Coefficient (r) | p-value | Source |

| Estimated Glomerular Filtration Rate (eGFR) | 0.23 | <0.001 | ahajournals.org |

| Fibrinogen | -0.25 | <0.001 | ahajournals.org |

| D-dimers | -0.28 | <0.001 | ahajournals.org |

| Alkaline Phosphatase | -0.22 | <0.001 | ahajournals.org |

| Arginine | 0.43 | 0.005 | mdpi.com |

| Age | 0.42 | 0.007 | mdpi.com |

| Arginine-to-Ornithine Ratio | 0.31 | 0.048 | mdpi.com |

Recent research has also highlighted Homoarginine's involvement in immune responses. Its capacity to modulate the T-cell actin cytoskeleton and increase filopodia formation, via inhibition of Myh9 (myosin heavy chain 9), suggests a role in influencing inflammatory characteristics. ahajournals.orgahajournals.org This modulation leads to an impairment of T-cell proliferation and migratory capacities in response to chemokines, contributing to its observed atheroprotective effects. ahajournals.orgahajournals.org

Future Directions in Homoarginine-Related Chemical Biology and Mechanistic Research

Despite growing evidence linking Homoarginine to various health outcomes, the precise physiological role and underlying mechanistic pathways by which it exerts its effects remain incompletely understood. nih.govnih.govaloki.huahajournals.org Future research in chemical biology and mechanistic studies should prioritize unraveling these elusive mechanisms.

One critical area for future investigation is the detailed elucidation of Homoarginine's metabolic fate and cellular distribution. While key enzymes involved in its synthesis, such as AGAT and OTC, have been identified, the precise mechanisms governing its distribution within the body and its uptake by specific cell types are still only partly understood. nih.gov The observed low rate of systemic Homoarginine metabolism, despite the known capacity of enzymes like NOS, arginase, and alanine-glyoxylate aminotransferase 2 (AGXT2) to metabolize it, warrants further explanation. nih.gov It is hypothesized that limited uptake by metabolizing tissues might contribute to this phenomenon, a theory that requires rigorous investigation. nih.gov

Further exploration of Homoarginine's interactions within the L-arginine-nitric oxide pathway is also crucial. While its role as a NOS substrate and arginase inhibitor is recognized, a deeper understanding of the kinetics, competitive dynamics, and downstream signaling cascades influenced by Homoarginine in this pathway is needed. nih.govnih.govcapes.gov.br Advanced metabolomics approaches could provide a comprehensive framework for correlating Homoarginine levels and its metabolic derivatives with a broader spectrum of metabolites and their associated biochemical pathways, thereby offering a more holistic view of its systemic effects. nih.gov

Translational research focusing on the protective effects observed in animal models is another promising direction. Homoarginine supplementation has shown beneficial outcomes, such as improved neurological recovery after experimental stroke and reduced atherosclerosis in murine models. nih.govnih.govahajournals.orgahajournals.org Identifying the precise molecular targets and signaling pathways responsible for these therapeutic effects could pave the way for novel pharmacological interventions. The recent discovery of Homoarginine's modulation of the T-cell cytoskeleton and its subsequent impact on T-cell functions during atherogenesis represents a significant mechanistic breakthrough that warrants further detailed investigation. ahajournals.orgahajournals.org Such insights could lead to the development of immunotherapeutic strategies for cardiovascular diseases. ahajournals.org

Ultimately, increasing the fundamental knowledge of Homoarginine's roles in biological systems, from its synthesis and degradation to its intricate interactions with cellular machinery and signaling networks, is essential. This enhanced understanding could facilitate its eventual routine use not only as a diagnostic biomarker for various conditions, including immune, pancreatic, renal, and hepatic dysfunctions, but also as a therapeutic molecule in clinical settings. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.